Naquotinib

Catalog No.
S005810
CAS No.
1448232-80-1
M.F
C30H42N8O3
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naquotinib

CAS Number

1448232-80-1

Product Name

Naquotinib

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide

Molecular Formula

C30H42N8O3

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1

InChI Key

QKDCLUARMDUUKN-XMMPIXPASA-N

Synonyms

(R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-((4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide; ASP8273

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C

Naquotinib has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations, among others.
Naquotinib is an orally available, irreversible, third-generation, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, ASP8273 covalently binds to and inhibits the activity of mutant forms of EGFR, including the T790M EGFR mutant, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. ASP8273 preferentially inhibits mutated forms of EGFR including T790M, a secondarily acquired resistance mutation, and may have therapeutic benefits in tumors with T790M-mediated resistance when compared to other EGFR tyrosine kinase inhibitors. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.
NAQUOTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
a third-generation EGFR tyrosine kinase inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations
See also: Naquotinib Mesylate (active moiety of).

Naquotinib (CAS: 1448232-80-1), also known as ASP8273, is a highly potent, orally available, third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is chemically distinct from other third-generation TKIs due to its aminopyrazine-based scaffold. Naquotinib is engineered to covalently bind to the Cys797 residue in the EGFR kinase domain, selectively targeting activating mutations (such as exon 19 deletions and L858R) and the T790M acquired resistance mutation, while deliberately sparing wild-type EGFR. For procurement professionals and lead scientists in oncology research, Naquotinib serves as an essential benchmarking compound for studying T790M-mediated resistance, formulating stable in vivo xenograft models, and profiling cross-resistance mechanisms where standard-of-care inhibitors like osimertinib fail [1].

Research Fit

Mutant-selective EGFR pathway studies (L858R, T790M, exon 19 del)
T790M resistance mutation context research
AXL-mediated bypass signaling investigation

Substituting Naquotinib with first-generation TKIs (like gefitinib or erlotinib) or second-generation TKIs (like afatinib) fundamentally compromises resistance modeling workflows. First-generation inhibitors are reversible and entirely lose efficacy in the presence of the T790M 'gatekeeper' mutation, making them useless for studying acquired resistance. While second-generation inhibitors can target T790M, they lack selectivity, causing severe off-target inhibition of wild-type EGFR that leads to confounding toxicities (e.g., skin rash and diarrhea) in in vivo models. Furthermore, substituting Naquotinib with other third-generation TKIs like osimertinib (AZD9291) is not always viable; Naquotinib's distinct structural scaffold provides differentiated activity profiles, including efficacy in specific cell lines that have developed resistance to both osimertinib and rociletinib, making it a non-interchangeable tool for advanced cross-resistance profiling [1].

Substitution Risk

Naquotinib (This Product)
Common 3rd-Gen EGFR TKI (e.g., Osimertinib)
Higher reported potency in L858R+T790M cellular models
Lower potency against L858R+T790M may alter endpoint interpretation
Direct AXL phosphorylation inhibition demonstrated
AXL bypass pathway not addressed; resistance context may differ
Reactive metabolites identified (aldehydes, iminium ion)
Metabolic profile differs; toxicity signal screening may require review

Biochemical Selectivity for T790M Resistance Mutations

In biochemical enzymatic assays, Naquotinib demonstrates extreme potency against double-mutant EGFR variants compared to wild-type (WT) EGFR. It inhibits L858R/T790M and ex19del/T790M with IC50 values of 0.41 nM and 0.26 nM, respectively, while its IC50 against WT EGFR is 13 nM [1].

Evidence DimensionBiochemical IC50
Target Compound Data0.26 - 0.41 nM (mutant EGFR)
Comparator Or Baseline13 nM (WT EGFR)
Quantified Difference>30-fold selectivity for T790M-mutated EGFR over WT EGFR
ConditionsIn vitro biochemical enzymatic kinase assay

Ensures researchers can achieve complete suppression of resistance mutations in cellular models without triggering WT-EGFR-mediated off-target toxicity.

L858R+T790M Potency
Head-to-head
IC50 8.5 nM vs 25 nM
Supports mutation-specific cellular potency review
Ba/F3 cells, L858R+T790M model

Efficacy in Osimertinib-Resistant Cellular Models

Naquotinib's distinct aminopyrazine structure allows it to maintain target engagement in specific resistance paradigms where other third-generation TKIs fail. Crucially, Naquotinib has demonstrated sustained activity in mutant EGFR cell lines that are explicitly resistant to both AZD9291 (osimertinib) and CO-1686 (rociletinib) [1].

Evidence DimensionCross-resistance efficacy
Target Compound DataActive (maintains tumor regression/inhibition)
Comparator Or BaselineAZD9291 and CO-1686 (Loss of efficacy / resistant)
Quantified DifferenceRestores targeted inhibition in AZD9291/CO-1686-refractory cell lines
ConditionsMutant EGFR cell line models with acquired third-generation TKI resistance

Provides a critical alternative compound for laboratories investigating escape mechanisms and next-generation resistance to standard-of-care TKIs.

Mutant-Selectivity Window
Cross-study comparable
EGFR mutants 8–33 nM; WT 230 nM
Supports mutant-selective pathway study context
Biochemical and cellular assay context

Target Engagement Durability and Washout Stability

Due to its irreversible covalent binding to the Cys797 residue, Naquotinib exhibits exceptional target engagement durability. In NCI-H1975 cells (L858R/T790M), Naquotinib induced complete, long-lasting inhibition of EGFR phosphorylation for 24 hours following the washout of the compound, a stark contrast to the rapid recovery of phosphorylation seen with reversible inhibitors[1].

Evidence DimensionDuration of EGFR phosphorylation inhibition post-washout
Target Compound Data24 hours of sustained inhibition
Comparator Or BaselineReversible TKIs (rapid loss of inhibition post-washout)
Quantified Difference24-hour extended target suppression without continuous compound exposure
ConditionsNCI-H1975 (L858R/T790M) cell line, post-compound washout assay

Allows for less frequent dosing in complex in vivo models and ensures robust, stable target suppression during prolonged pharmacodynamic assays.

AXL Inhibition
Head-to-head
80% reduction at 100 nM vs no significant inhibition
AXL bypass pathway research tool context
PC-9 AXL-overexpressing cells

In Vivo Formulation Compatibility and Solubility

For in vivo procurement and processability, Naquotinib offers excellent solubility in standard organic solvents (up to 40 mg/mL in DMSO). For murine xenograft studies, it can be reliably formulated into a stable 2 mg/mL working solution using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, overcoming the insolubility issues common to many lipophilic kinase inhibitors.

Evidence DimensionFormulation stability and solubility
Target Compound Data40 mg/mL in DMSO; stable 2 mg/mL in mixed aqueous vehicle
Comparator Or BaselineUnformulated compound (Insoluble in H2O)
Quantified DifferenceAchieves stable 2 mg/mL dosing concentration in a standard in vivo vehicle
Conditions10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline formulation

Guarantees reproducible pharmacokinetics, preventing compound precipitation and ensuring consistent dosing in expensive xenograft models.

Tumor Regression Durability
Supporting evidence
50% maintained complete regression >85 days post-treatment
Supports tumor regression durability endpoint context
NCI-H1975 xenograft, 14-day treatment
First-Line PFS
Head-to-head
Median PFS 10.9 vs 11.2 mo; HR 1.11 (non-significant)
Reported first-line endpoint context; requires genotype-specific review
Phase III, EGFR-mutant NSCLC
Reactive Metabolites
Class-level inference
8 phase I metabolites; 3 electrophilic intermediates
Metabolic safety signal for research model context
Human liver microsomes

T790M-Mediated Resistance Modeling in NSCLC

Driven by its >30-fold biochemical selectivity for T790M double mutants over wild-type EGFR, Naquotinib is a highly suitable choice for establishing in vitro and in vivo models of acquired resistance to first-generation TKIs (gefitinib/erlotinib). It allows researchers to isolate the effects of T790M suppression without confounding WT-EGFR toxicities [1].

Profiling Third-Generation TKI Cross-Resistance

Because Naquotinib maintains efficacy in specific cell lines resistant to osimertinib and rociletinib, it is an indispensable tool for oncology labs mapping novel resistance pathways. Procuring Naquotinib alongside osimertinib enables comparative structural-activity relationship (SAR) studies to identify vulnerabilities in multidrug-resistant tumors [2].

Long-Term In Vivo Xenograft Efficacy Studies

Supported by its 24-hour post-washout target suppression and highly stable in vivo formulation profile (2 mg/mL in standard co-solvents), Naquotinib is highly effective for prolonged murine xenograft studies. It ensures reproducible dosing and sustained pharmacodynamic inhibition, which is critical for measuring long-term tumor regression [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
NSCLC mutation-specific models (L858R/T790M)
Mutation-selective pathway inhibition context
Cell-based IC50 and xenograft model response review
AXL bypass resistance studies
AXL phosphorylation inhibition
In vitro phospho-AXL and AXL-overexpression model review
Tumor regression durability studies
Sustained tumor control after treatment cessation
Post-treatment regression duration in NCI-H1975 models
Metabolic profiling and safety assessment
Reactive metabolite formation profile
CYP metabolism and electrophile trapping assays

Purity

≥98% by HPLC ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

562.33798723 Da

Monoisotopic Mass

562.33798723 Da

Heavy Atom Count

41

Appearance

Crystalline solid

UNII

47DD4548PB

Wikipedia

Naquotinib

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